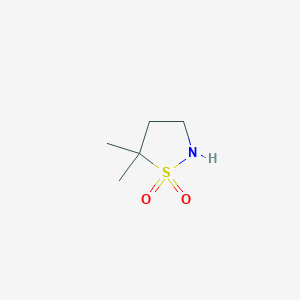

5,5-Dimethylisothiazolidine 1,1-dioxide

説明

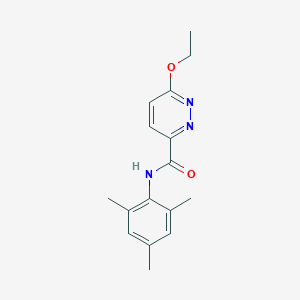

5,5-Dimethylisothiazolidine 1,1-dioxide is a chemical compound with the CAS Number: 1487500-98-0 and a molecular weight of 149.21 . It is a solid at room temperature .

Physical And Chemical Properties Analysis

5,5-Dimethylisothiazolidine 1,1-dioxide is a solid at room temperature . Unfortunately, other physical and chemical properties are not available in the search results.科学的研究の応用

Unusual Dimeric Product Formation

In a study exploring the reactivity of thiadiazolidine derivatives, treatment with sulfuryl chloride led to an unexpected dimeric product from a 1,2,5-thiadiazolidine 1,1-dioxide-derived phenylthiomethyl ether. This outcome, elucidated through X-ray crystallography, contributes to the understanding of sulfur-containing heterocyclic compounds' chemical behavior and potential applications in synthetic chemistry (Dengfeng Dou et al., 2009).

Conformational Analysis of Thiadiazole Derivatives

Research on the conformational properties of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide highlights the complex interplay of molecular geometry in determining the stability and reactivity of sulfur-nitrogen heterocycles. This study provides insights into how structural modifications influence molecular conformations, offering pathways to tailor these compounds for specific applications in materials science and molecular engineering (A. Kaczor et al., 2006).

Antioxidant and Antibacterial Activities

The synthesis of N'-arylmethylidene derivatives of thiadiazolidine demonstrated notable antioxidant and antibacterial properties. This research opens avenues for the development of new therapeutic agents, leveraging the unique chemical framework of thiadiazolidine dioxides for potential applications in combating oxidative stress-related diseases and bacterial infections (Matloob Ahmad et al., 2010).

Crystal Structure Elucidation

The crystallographic analysis of dimethylisothiazolopyridine derivatives has laid the groundwork for understanding the structural aspects that govern the physicochemical properties of such molecules. These findings are critical for designing drugs and materials with desired functionalities, showcasing the potential of isothiazolidine dioxides in pharmaceutical and materials chemistry (Z. Karczmarzyk & W. Malinka, 2004).

Synthesis Routes and Antitumor Evaluation

Explorations into new synthesis routes for thiadiazolidine dioxide derivatives have led to compounds with promising antitumor activities. Such studies are instrumental in the quest for new anticancer drugs, demonstrating the therapeutic potential of sulfur-nitrogen heterocycles (F. Al-Omran et al., 2014).

Safety and Hazards

The safety information for 5,5-Dimethylisothiazolidine 1,1-dioxide indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5,5-dimethyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2)3-4-6-9(5,7)8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXZHEYNEMPUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNS1(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethylisothiazolidine 1,1-dioxide | |

CAS RN |

1487500-98-0 | |

| Record name | 5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796732.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2796737.png)

![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2796741.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2796745.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2796750.png)

![(2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2796753.png)